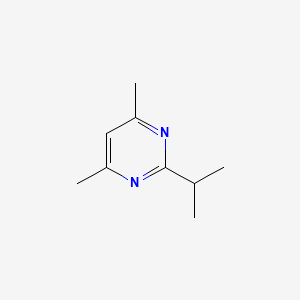![molecular formula C13H8N2S B13103727 2h-Benzo[g]thiazolo[5,4-e]indole CAS No. 42853-56-5](/img/structure/B13103727.png)
2h-Benzo[g]thiazolo[5,4-e]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[g]thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system combining benzene, thiazole, and indole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[g]thiazolo[5,4-e]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with indole derivatives in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo[g]thiazolo[5,4-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Benzo[g]thiazolo[5,4-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2H-Benzo[g]thiazolo[5,4-e]indole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
2H-Benzo[g]thiazolo[5,4-e]indole can be compared with other similar compounds, such as:
Benzothiazole: Known for its antimicrobial and anticancer properties.
Indole: Widely studied for its role in pharmaceuticals and natural products.
Thiazole: Used in various drugs and materials due to its versatile reactivity.
Uniqueness
What sets this compound apart is its fused ring system, which combines the properties of benzene, thiazole, and indole. This unique structure provides enhanced stability, reactivity, and potential for diverse applications compared to its individual components .
Eigenschaften
CAS-Nummer |
42853-56-5 |
|---|---|
Molekularformel |
C13H8N2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-6H,7H2 |
InChI-Schlüssel |
CJUIDRHCICDBHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C3=CC=CC=C3C4=NC=CC4=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)






![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)





